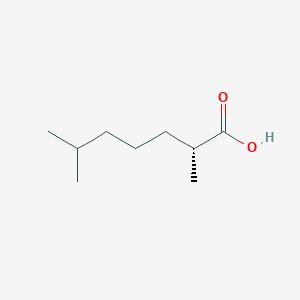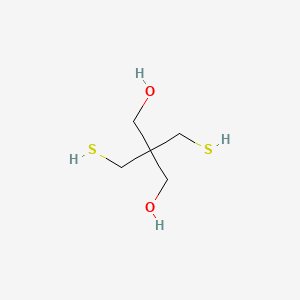
2,2-Bis(sulfanylmethyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-bis(mercaptomethyl)-1,3-propanediol is an organic compound with the molecular formula C5H12O2S2 It is characterized by the presence of two thiol (mercapto) groups and two hydroxyl groups attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(mercaptomethyl)-1,3-propanediol typically involves the reaction of formaldehyde with thiol-containing compounds under controlled conditions. One common method involves the reaction of formaldehyde with thioglycolic acid in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of 2,2-bis(mercaptomethyl)-1,3-propanediol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the final product.
化学反応の分析
Types of Reactions
2,2-bis(mercaptomethyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield different thiol-containing derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiol derivatives.
Substitution: Formation of esters or ethers depending on the reagents used.
科学的研究の応用
2,2-bis(mercaptomethyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is utilized in the study of thiol-based redox biology and as a reagent in biochemical assays.
Industry: The compound is used in the production of adhesives, coatings, and as a stabilizer in various formulations.
作用機序
The mechanism of action of 2,2-bis(mercaptomethyl)-1,3-propanediol involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate redox signaling pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
- 2,2-bis(hydroxymethyl)propionic acid
- 2,2-bis(hydroxymethyl)propionate
- 2,2-bis(mercaptomethyl)propane-1,3-dithiol
Uniqueness
2,2-bis(mercaptomethyl)-1,3-propanediol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
特性
CAS番号 |
19333-66-5 |
|---|---|
分子式 |
C5H12O2S2 |
分子量 |
168.3 g/mol |
IUPAC名 |
2,2-bis(sulfanylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H12O2S2/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 |
InChIキー |
SLKXGYYUITVNDF-UHFFFAOYSA-N |
正規SMILES |
C(C(CO)(CS)CS)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


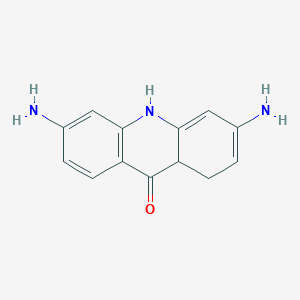
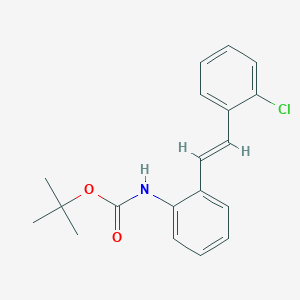
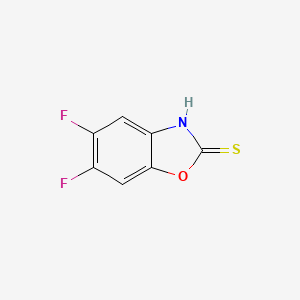


![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)

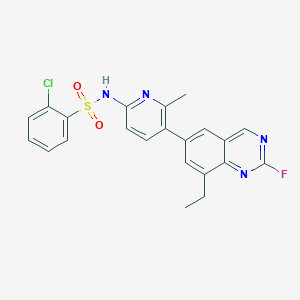
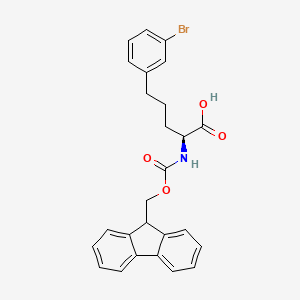
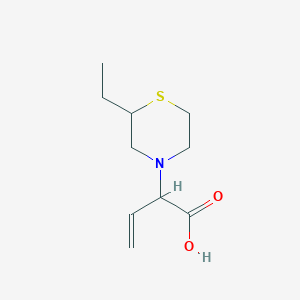
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
